6-Ethyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine
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Description
“6-Ethyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine” is a pyrimidinamine derivative. Pyrimidinamines are considered promising compounds due to their outstanding activity and unique mode of action . They are major members of pyrimidine derivatives and act as mitochondrial complex I electron transport inhibitors (MET I) .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives involves various methods . One common method involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl esters with coumarin-3-carboxylic acid . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis
The chemical reactions involving pyrimidinamine derivatives are diverse and depend on the specific structures of the compounds . For instance, the Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Future Directions
The development of new pyrimidinamine derivatives is a promising area of research due to their potential applications in medicine and agriculture . Future research could focus on optimizing the synthesis process, exploring new derivatives, and conducting comprehensive safety and efficacy tests. It’s also important to consider the potential for resistance development and to design strategies to mitigate this risk .
properties
IUPAC Name |
6-ethyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-2-12-13(15)14(18-10-17-12)16-8-9-19-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZZDWKMTYHJBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCCOC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine |
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